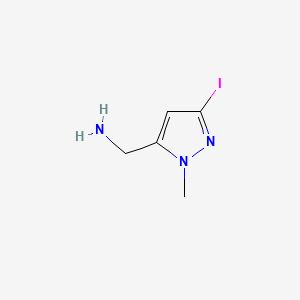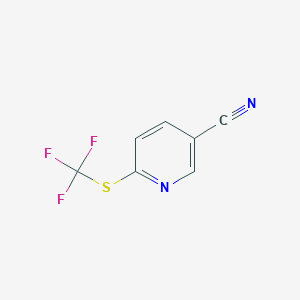
tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a tert-butyl ester group attached to a pyrrolidine ring, which is further substituted with a naphthalen-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a dihydropyrrole.
Introduction of the Naphthalen-2-yl Group: The naphthalen-2-yl group can be introduced through a Friedel-Crafts alkylation reaction, where naphthalene is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Esterification: The tert-butyl ester group can be introduced through an esterification reaction, where the carboxylic acid group of the pyrrolidine derivative is reacted with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactors have been shown to be efficient and sustainable for the synthesis of tertiary butyl esters .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the naphthalen-2-yl group can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can be performed on the pyrrolidine ring to form reduced pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where the tert-butyl ester group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and alcohols.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced pyrrolidine derivatives.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry:
- The compound can be used as a building block in the synthesis of more complex organic molecules.
- It can serve as a ligand in coordination chemistry for the preparation of metal complexes.
Biology:
- The compound may have potential applications in the development of pharmaceuticals due to its structural similarity to biologically active molecules.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of neurological disorders.
Industry:
- The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
tert-Butyl (2R)-2-(phenyl)pyrrolidine-1-carboxylate: Similar structure but with a phenyl group instead of a naphthalen-2-yl group.
tert-Butyl (2R)-2-(benzyl)pyrrolidine-1-carboxylate: Similar structure but with a benzyl group instead of a naphthalen-2-yl group.
Uniqueness:
- The presence of the naphthalen-2-yl group in tert-butyl (2R)-2-(naphthalen-2-yl)pyrrolidine-1-carboxylate imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity and potential applications in various fields.
Propiedades
Fórmula molecular |
C19H23NO2 |
|---|---|
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-naphthalen-2-ylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)22-18(21)20-12-6-9-17(20)16-11-10-14-7-4-5-8-15(14)13-16/h4-5,7-8,10-11,13,17H,6,9,12H2,1-3H3/t17-/m1/s1 |
Clave InChI |
MOABNQPHUDXVDB-QGZVFWFLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC3=CC=CC=C3C=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 6-(4-oxo-3,4-dihydrobenzo[d][1,3,2]diazaborinin-2(1H)-yl)picolinate](/img/structure/B11757099.png)
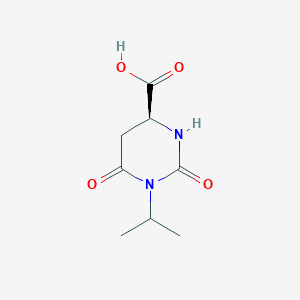
![7-chloro-1H-pyrrolo[2,3-c]pyridin-3-amine](/img/structure/B11757103.png)
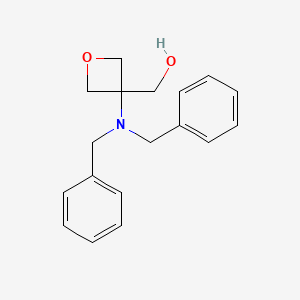
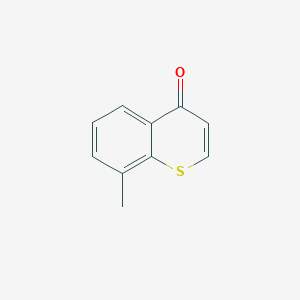
![Methyl 3-[methyl(pentan-2-yl)amino]propanoate](/img/structure/B11757121.png)



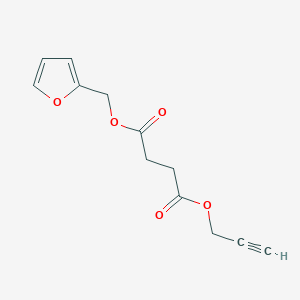
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}(heptyl)amine](/img/structure/B11757162.png)
